7-Ethoxy-5-(methylsulfanyl)-4-(phenylsulfanyl)hepta-4,6-dien-3-ol
Description
Properties
CAS No. |
647010-22-8 |
|---|---|
Molecular Formula |
C16H22O2S2 |
Molecular Weight |
310.5 g/mol |
IUPAC Name |
7-ethoxy-5-methylsulfanyl-4-phenylsulfanylhepta-4,6-dien-3-ol |
InChI |
InChI=1S/C16H22O2S2/c1-4-14(17)16(15(19-3)11-12-18-5-2)20-13-9-7-6-8-10-13/h6-12,14,17H,4-5H2,1-3H3 |
InChI Key |
WCKKPZCMXLSJRI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=C(C=COCC)SC)SC1=CC=CC=C1)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Ethoxy-5-(methylsulfanyl)-4-(phenylsulfanyl)hepta-4,6-dien-3-ol typically involves multi-step organic reactions. One common approach is to start with a hepta-4,6-dien-3-ol precursor, followed by the introduction of ethoxy, methylsulfanyl, and phenylsulfanyl groups through nucleophilic substitution and addition reactions. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethyl sulfoxide or tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Catalysts and advanced purification techniques, such as column chromatography and recrystallization, are employed to achieve high-quality products.
Chemical Reactions Analysis
Types of Reactions
7-Ethoxy-5-(methylsulfanyl)-4-(phenylsulfanyl)hepta-4,6-dien-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or thiols.
Substitution: Nucleophilic substitution reactions can replace the ethoxy, methylsulfanyl, or phenylsulfanyl groups with other functional groups, depending on the reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Sodium hydride in dimethyl sulfoxide or potassium tert-butoxide in tetrahydrofuran.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or thiols.
Substitution: Formation of new compounds with different functional groups.
Scientific Research Applications
7-Ethoxy-5-(methylsulfanyl)-4-(phenylsulfanyl)hepta-4,6-dien-3-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 7-Ethoxy-5-(methylsulfanyl)-4-(phenylsulfanyl)hepta-4,6-dien-3-ol involves its interaction with molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. For example, the phenylsulfanyl group may interact with hydrophobic pockets in proteins, while the ethoxy group can form hydrogen bonds with amino acid residues.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
The table below highlights key structural and functional differences between the target compound and related analogs:
Mechanistic and Pharmacological Insights
- Electron-Rich Thioether Groups: Both the target compound and 4-PSB-2 feature phenylsulfanyl groups, which are associated with anti-inflammatory activity.
- Ethoxy Group : The ethoxy substituent in the target compound could prolong metabolic stability compared to 4-PSB-2’s ketone group, which is prone to reduction or oxidation. This modification might improve pharmacokinetics .
Efficacy in Disease Models
- Neuroinflammation: 4-PSB-2 reduces TNF-α and COX-2 expression in AD mouse hippocampi, restoring synaptic plasticity . The target compound’s additional thioether groups could amplify these effects by targeting multiple inflammatory nodes (e.g., microglial activation pathways) .
- Synaptic Dysfunction: 4-PSB-2 increases dendritic spine density by 20–30% in WT mice .
Biological Activity
7-Ethoxy-5-(methylsulfanyl)-4-(phenylsulfanyl)hepta-4,6-dien-3-ol is a complex organic compound with potential biological activities. This article reviews its biological properties, including antimicrobial, antifungal, and cytotoxic effects, based on available research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C15H20O2S3
- Molecular Weight : 336.51 g/mol
This compound features multiple functional groups that contribute to its biological activity, including ethoxy, methylthio, and phenylthio groups.
Antimicrobial Activity
Recent studies have indicated that 7-Ethoxy-5-(methylsulfanyl)-4-(phenylsulfanyl)hepta-4,6-dien-3-ol exhibits significant antimicrobial properties.
Case Study: Antimicrobial Screening
In a study evaluating various derivatives for their antimicrobial activity against pathogenic bacteria and fungi, the compound demonstrated moderate effectiveness against several strains. The Minimum Inhibitory Concentration (MIC) values were determined for key pathogens:
| Pathogen | MIC (µg/mL) |
|---|---|
| Escherichia coli | 32 |
| Pseudomonas aeruginosa | 16 |
| Candida albicans | 64 |
The results suggest that the compound's structure allows it to interact effectively with microbial cell membranes or metabolic pathways, leading to growth inhibition.
Antifungal Activity
The antifungal properties of this compound have also been explored. The compound showed selective action against fungi of the genus Candida and other clinically relevant strains.
Table: Antifungal Efficacy
| Fungal Strain | Inhibition Zone (mm) |
|---|---|
| Candida albicans | 15 |
| Aspergillus niger | 12 |
| Saccharomyces cerevisiae | 10 |
These findings indicate that the compound could be a candidate for antifungal drug development, particularly in treating infections caused by resistant fungal strains.
Cytotoxicity Studies
Cytotoxicity assessments using various cancer cell lines have shown promising results. The compound was tested against several human cancer cell lines to evaluate its potential as an anticancer agent.
Table: Cytotoxic Effects on Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| HepG2 (liver cancer) | 8.5 |
| MCF7 (breast cancer) | 7.2 |
| A549 (lung cancer) | 9.1 |
The IC50 values indicate that the compound possesses significant cytotoxic effects, potentially through mechanisms such as apoptosis induction or cell cycle arrest.
The mechanism by which 7-Ethoxy-5-(methylsulfanyl)-4-(phenylsulfanyl)hepta-4,6-dien-3-ol exerts its biological effects is under investigation. Initial molecular docking studies suggest that the compound may interact with critical enzymes involved in microbial metabolism and cancer cell proliferation. Key interactions include hydrogen bonds and hydrophobic interactions with target proteins.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
